Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-
Description
Structural Characterization of Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-
IUPAC Nomenclature and Stereochemical Configuration
The compound’s systematic IUPAC name is N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]hexanamide . This nomenclature reflects its core structural features:
- A hexanamide group (six-carbon acyl chain) bonded to the nitrogen of a sphingoid-like backbone.
- A heptadecyl chain (17-carbon alkyl group) substituted with hydroxyl groups at positions 1 and 3.
- A hydroxymethyl group (-CH2OH) at position 1 of the backbone.
The stereochemical descriptor rel- indicates the relative configuration of the chiral centers at C2 (R) and C3 (S) on the octadecan-2-yl backbone. The stereochemistry is critical for molecular recognition in biological systems, as mirrored in natural ceramides.
Table 1: Key Components of IUPAC Nomenclature
| Component | Description |
|---|---|
| Parent chain | Octadecan-2-yl (17-carbon chain) |
| Substituents | -OH at C1 and C3; -CH2OH at C1 |
| Acyl group | Hexanamide (C6H11CONH-) |
| Stereocenters | C2 (R), C3 (S) |
The SMILES notation CCCCCCCCCCCCCCCC@@HO further clarifies the spatial arrangement, confirming the R and S configurations at C2 and C3, respectively.
Molecular Geometry and Conformational Analysis
The molecule adopts a folded conformation due to intramolecular hydrogen bonding between the hydroxyl groups (C1-OH and C3-OH) and the amide carbonyl oxygen. This interaction stabilizes a pseudo-cyclic structure , as observed in NMR studies of analogous ceramides . Key geometric features include:
- Bond angles : The C2-N-C(=O) bond angle approximates 120°, consistent with sp² hybridization at the amide nitrogen.
- Torsional flexibility : The heptadecyl chain exhibits gauche conformations, while the hexanamide group remains extended.
Conformational Constraints
The hydroxymethyl group (-CH2OH) at C1 introduces steric hindrance, limiting rotational freedom around the C1-C2 bond. Molecular dynamics simulations of similar ceramides suggest that this constraint enforces a bent conformation , positioning the polar headgroup (hydroxyl and amide) perpendicular to the hydrophobic alkyl chains .
Table 2: Geometric Parameters
| Parameter | Value/Description |
|---|---|
| C2-N-C(=O) bond angle | 120° (sp² hybridization) |
| Hydrogen bond length | 1.8–2.2 Å (O-H···O=C) |
| Torsional angles | 60° (gauche) in heptadecyl chain |
Comparative Analysis with Related Ceramide Structures
Comparison to C6-Ceramide (N-Hexanoylsphingosine)
The target compound differs from C6-ceramide (N-hexanoylsphingosine) in three key aspects:
Table 3: Structural Differences Between Target Compound and C6-Ceramide
The absence of a sphingosine backbone (with its characteristic C4–C5 double bond) in the target compound reduces its ability to mimic endogenous ceramides in signaling pathways.
Comparison to N-Hexadecanamide Derivatives
The hexadecanamide analog N-[(1S,2R,3E)-2-hydroxy-1-methyl-3-heptadecen-1-yl]hexadecanamide shares a similar hydroxymethyl group but differs in:
- Chain length : 16-carbon vs. 6-carbon acyl group.
- Stereochemistry : S,R vs. R,S configuration.
- Unsaturation : A trans double bond in the heptadecenyl chain .
These differences highlight how minor structural variations impact solubility and membrane interaction dynamics.
Properties
Molecular Formula |
C24H49NO3 |
|---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]hexanamide |
InChI |
InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)/t22-,23+/m1/s1 |
InChI Key |
VUMHYWBWYSPQMM-PKTZIBPZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)NC(=O)CCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis
The synthesis of this compound typically involves the formation of an amide bond between a hexanoic acid derivative and a stereospecific hydroxylated long-chain amine. The process requires careful control of stereochemistry to produce the desired (1R,2S) configuration.
Key Preparation Steps
Starting Materials
The synthesis generally begins with:
- Hexanoic acid or its activated derivative (e.g., hexanoyl chloride or hexanoic anhydride).
- A long-chain amine containing hydroxyl and hydroxymethyl groups with defined stereochemistry (e.g., (1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecylamine).
Reaction Mechanisms
The preparation typically involves the following steps:
Activation of Hexanoic Acid
To facilitate amide bond formation, hexanoic acid can be activated using:
- Thionyl chloride (SOCl₂) to form hexanoyl chloride.
- Dicyclohexylcarbodiimide (DCC) in combination with a coupling agent like N-hydroxysuccinimide (NHS) to form an active ester.
Amidation Reaction
The activated hexanoic acid is reacted with the long-chain amine under mild conditions:
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
- Base: Triethylamine or pyridine to neutralize byproducts.
- Temperature: Typically maintained at room temperature to preserve stereochemistry.
Purification
The crude product is purified using:
- Column chromatography with silica gel.
- Recrystallization from solvents like ethanol or methanol.
Alternate Stereoselective Approaches
Enzymatic Catalysis
Lipase enzymes can catalyze the amidation process, providing high stereoselectivity:
- Enzyme: Candida antarctica lipase B.
- Reaction medium: Organic solvents like isopropanol or ionic liquids.
Asymmetric Synthesis
Asymmetric reduction of precursors like keto-alcohols can yield the desired stereoisomer:
- Catalysts: Chiral oxazaborolidine or BINAP-based complexes.
- Reducing agent: Borane-tetrahydrofuran complex ($$BH_3·THF$$).
Challenges in Synthesis
Stereochemical Control
Maintaining the correct (1R,2S) configuration is crucial for biological activity and requires precise reaction conditions.
Yield Optimization
Side reactions such as hydrolysis or racemization can reduce yields and necessitate optimization of reaction parameters.
Data Table: Key Reaction Parameters
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Activation of Hexanoic Acid | Thionyl chloride/DCC + NHS | Room temperature | >90 |
| Amidation | Hexanoyl chloride + Amine | DCM, Triethylamine | ~85 |
| Enzymatic Amidation | Lipase B | Isopropanol, RT | ~80 |
| Asymmetric Reduction | Chiral Catalyst + $$BH_3·THF$$ | -78°C | ~75 |
Analytical Techniques for Verification
To confirm the structure and purity of the synthesized compound:
- NMR Spectroscopy :
- $$ ^1H $$-NMR for identifying hydroxyl and amide protons.
- $$ ^{13}C $$-NMR for carbonyl and alkyl carbons.
-
- Molecular ion peak at $$m/z = 399.7$$.
-
- Amide C=O stretch (~1650 cm$$^{-1}$$).
- Hydroxyl O-H stretch (~3300 cm$$^{-1}$$).
-
- Measurement to confirm stereochemistry.
Applications of the Compound
This compound's amphiphilic structure makes it suitable for studies in:
- Membrane biophysics.
- Drug delivery systems.
- Surfactant formulations.
Further research may explore its potential as a bioactive molecule in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amides. These derivatives can have distinct properties and applications, making them valuable for further research and development.
Scientific Research Applications
Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The compound’s long heptadecyl chain also contributes to its hydrophobic interactions, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural variations, physicochemical properties, and applications of the target compound and its analogs:
Key Research Findings
Synthesis Efficiency :
- The compound in (a structural analog) achieved an 87% yield via Pd/C-catalyzed hydrogenation, highlighting the efficiency of this method for saturated amides .
- In contrast, dithiolan-containing analogs (e.g., 8c) showed lower yields (41–62%), likely due to steric and electronic challenges .
Stereochemical Impact: The (1R,2S) configuration in the target compound is critical for biological activity, as stereoisomerism influences receptor binding in therapeutic contexts . Unsaturated analogs (e.g., 3E bonds) exhibit altered physicochemical properties, such as lower melting points and increased solubility in nonpolar solvents .
Dithiolan rings (e.g., in 8c) introduce redox-active moieties, expanding utility in antioxidant research .
Q & A
Q. What synthetic methodologies are recommended for preparing Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-?
The synthesis of structurally similar aliphatic amides often involves catalytic hydrogenation or enzymatic resolution. For example, bimetallic NiMo nitride catalysts (Ni:Mo = 1:1.5) have demonstrated high efficiency in hydrogenating hexanamide derivatives to amines under controlled conditions, achieving optimal yields via heterogeneous catalysis . Key parameters include temperature (150–200°C), hydrogen pressure (3–5 MPa), and catalyst loading (5–10 wt%). Stereochemical control may require chiral auxiliaries or enzymatic methods, as seen in deracemization studies of analogous compounds using cyclohexylamine oxidase variants .
Q. How can the stereochemistry and structural integrity of this compound be validated?
Combined analytical techniques are critical:
- NMR Spectroscopy : - and -NMR can confirm the relative configuration (e.g., 1R,2S stereochemistry) by analyzing coupling constants and NOE effects.
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., predicted molecular weight 537.51241 g/mol for related compounds) .
- Chromatography : Chiral HPLC with polar stationary phases (e.g., amylose-based columns) resolves enantiomers, ensuring stereochemical purity .
Q. What computational tools predict the physicochemical properties of this compound?
Software like ChemAxon or Gaussian can estimate:
- LogP : ~4.5–5.2 (indicative of moderate lipophilicity).
- PSA (Polar Surface Area) : ~69.56 Ų (suggesting moderate membrane permeability) .
- pKa : ~13.54 (predicted for the hydroxyl group) .
These predictions guide solvent selection (e.g., DMSO for solubility) and formulation design.
Advanced Research Questions
Q. What catalytic systems optimize the hydrogenation of aliphatic amides like this compound?
NiMo nitride catalysts exhibit superior performance due to synergistic effects:
- Active Phase : NiMoN and NiMoC phases enhance hydrogen spillover and amide activation .
- Morphology : Uniform nanoparticle distribution (achieved via hydrothermal synthesis) maximizes surface area and reduces deactivation.
- Reaction Metrics : Turnover frequency (TOF) > 50 h and selectivity >95% are attainable under optimized conditions .
Q. How does this compound interact with biological targets such as lipid signaling enzymes?
Hexanamide derivatives (e.g., C6-ceramide analogs) modulate sphingolipid pathways by inhibiting lysine deacetylases (KDACs), as shown in angiogenesis studies. Key mechanisms include:
- Gene Regulation : Downregulation of pro-angiogenic genes (e.g., VEGF, HIF-1α) via chromatin remodeling .
- Pathway Analysis : Ingenuity Pathway Analysis (IPA) overlays reveal perturbations in endothelial cell neovascularization pathways .
Experimental validation involves qPCR and Western blotting to quantify gene/protein expression changes .
Q. What stability challenges arise during storage and handling of this compound?
- Hydrolytic Sensitivity : The hydroxymethyl and hydroxyl groups may undergo hydrolysis under acidic/basic conditions. Stability studies recommend:
- Oxidative Stability : Antioxidants (e.g., BHT) mitigate radical-mediated degradation in long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
